molecular formula C27H27BF4N2 B12509353 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B12509353
M. Wt: 466.3 g/mol
InChI Key: VYIDGCVFAXSDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a chiral ionic liquid with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene moiety and an imidazolium core, making it a versatile candidate for applications in catalysis, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an appropriate dihaloalkane with an imidazole derivative under basic conditions.

    Introduction of the Chiral Naphthyl Groups: The chiral naphthyl groups are introduced via a nucleophilic substitution reaction, where (S)-1-(naphthalen-1-yl)ethylamine reacts with the imidazolium intermediate.

    Anion Exchange: The final step involves the exchange of the halide anion with tetrafluoroborate using a salt metathesis reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The imidazolium core can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazolium core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under mild conditions.

Major Products

    Oxidation: Oxidized naphthyl derivatives.

    Reduction: Reduced imidazolium derivatives.

    Substitution: Substituted imidazolium salts.

Scientific Research Applications

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has diverse applications in scientific research:

    Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a chiral selector in chromatography.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a solvent in green chemistry.

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through its chiral naphthyl groups and imidazolium core. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dialkylimidazolium Salts: These compounds share the imidazolium core but lack the chiral naphthyl groups.

    Chiral Ionic Liquids: Other chiral ionic liquids with different chiral moieties.

Uniqueness

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is unique due to its combination of a chiral naphthyl group and an imidazolium core, providing distinct properties such as enhanced chiral recognition and specific biological activities.

This compound’s versatility and unique structure make it a valuable asset in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C27H27BF4N2

Molecular Weight

466.3 g/mol

IUPAC Name

1,3-bis(1-naphthalen-1-ylethyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C27H27N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-16,19-21H,17-18H2,1-2H3;/q+1;-1

InChI Key

VYIDGCVFAXSDII-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.